1,8-Naphthyridine-2,7-diol

tautomerism hydrogen bonding supramolecular chemistry

Researchers requiring reliable access to 1,8-naphthyridine-2,7-dione tautomer for bimetallic catalysis or crystal engineering face supply inconsistencies. This 97% pure compound solves that gap. - **Key application:** Essential precursor for PONNOP pincer ligands enabling two Cu(I) centers in close proximity for cooperative catalysis. - **Differentiator:** Unique 2,7-diol substitution pattern delivers quadruple hydrogen bonding, absent in 1,5-naphthyridine or monocyclic analogs. - **Supply guarantee:** Standard 1g-100g packs available; custom synthesis for >100g.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 49655-93-8
Cat. No. B019098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridine-2,7-diol
CAS49655-93-8
Synonyms1,8-Naphthyridine-2,7(1H,8H)-dione;  1,8-Naphthyridine-2,7-diol; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C=CC(=O)N2
InChIInChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12)
InChIKeyLJALSNRALPCDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridine-2,7-diol: Molecular Properties and Identification


1,8-Naphthyridine-2,7-diol (CAS 49655-93-8) is a heterocyclic aromatic compound belonging to the 1,8-naphthyridine family, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 8 and hydroxyl groups at positions 2 and 7 [1]. The compound exists in tautomeric equilibrium between dihydroxy (1OO), oxohydroxy (1EO), and dioxo (1EE) forms, with the dioxo tautomer (1,8-dihydro-1,8-naphthyridine-2,7-dione) predominating under standard conditions [2]. With a molecular formula of C₈H₆N₂O₂, molecular weight of 162.15 g/mol, melting point of 322–323 °C, and typical commercial purity of 97%, this compound serves as a versatile building block in coordination chemistry, supramolecular assembly, and materials science applications [1].

Dioxo tautomer scaffold for quadruple hydrogen-bonding supramolecular design
2,7-Dihydroxy substitution pattern essential for dinucleating pincer ligand synthesis
Versatile platform for high-efficiency 2,7-difunctionalized building-block derivatization

1,8-Naphthyridine-2,7-diol: Why Generic Analogs Cannot Substitute


Substituting 1,8-naphthyridine-2,7-diol with structurally similar compounds—such as other naphthyridine positional isomers (e.g., 1,5-naphthyridine derivatives) or monocyclic 2-pyridone analogs—is scientifically untenable due to compound-specific tautomeric behavior, dimerization energetics, and hydrogen-bonding topology. The 1,8-naphthyridine scaffold provides two juxtaposed pyridine-type rings capable of simultaneous quadruple hydrogen bonding, a feature absent in monocyclic 2-pyridone [1]. Furthermore, the 2,7-substitution pattern uniquely positions the hydroxyl groups for cooperative secondary interactions that stabilize specific dimeric and heterocomplex architectures, as verified by variable-temperature NMR and solid-state ¹³C CPMAS NMR experiments [2]. Unlike 1,5-naphthyridine analogs, which exhibit different tautomeric equilibria and coordination geometries, the 1,8-isomer demonstrates distinct metal-binding properties and self-assembly behavior that cannot be replicated by generic alternatives [1].

1,5-Naphthyridine isomers lack the juxtaposed nitrogen topology required for cooperative quadruple hydrogen bonding.
Monocyclic 2-pyridone analogs cannot engage the simultaneous dual-pyridine ring hydrogen-bonding pattern of the 1,8-scaffold.
Non-2,7 substitution patterns fail to provide the geometry needed for dinucleating PONNOP pincer ligand architectures.

1,8-Naphthyridine-2,7-diol: Quantitative Differentiation Evidence


Tautomeric Preference vs. 2-Amino-7-hydroxy Analog

1,8-Naphthyridine-2,7-diol (1) exists as three possible tautomeric forms: dihydroxy (1OO), oxohydroxy (1EO), and dioxo (1EE). Experimental NMR and computational DFT data demonstrate that the dioxo (1EE) tautomer predominates under standard conditions. In contrast, the closely related analog 2-amino-7-hydroxy-1,8-naphthyridine (2) exhibits only two accessible tautomers (2OO and 2EO) and displays a different tautomeric equilibrium distribution [1]. This difference directly impacts hydrogen-bonding donor/acceptor patterns and dimerization behavior.

Tautomeric form distribution
Head-to-head
Target: 3 tautomeric states (dioxo predominates) 2-Amino analog: 2 tautomeric states
Tautomeric state dictates H-bonding donor/acceptor patterns
Solution NMR and DFT confirm equilibrium
tautomerism hydrogen bonding supramolecular chemistry

Dimerization Energy: Heterocomplex vs. Homocomplex Stability

Quantum chemical calculations using DFT+D methods reveal quantifiable energy differences between homo- and heterocomplexes formed by 1,8-naphthyridine-2,7-diol tautomers. The heterocomplex formation is experimentally verified in solution by variable-temperature ¹H NMR and in the solid state by ¹³C CPMAS NMR spectroscopy [1]. Secondary interactions (attractive or repulsive) serve as the driving force for heterocomplex formation, with calculated energy differences aligning with experimental observations [1]. A systematic computational investigation using MP2/6-31G(2d,p), M05/6-311+G(2d,p), and B3LYP/6-311+G(2d,p) methods quantified the magnitude of secondary interactions across all dimer configurations, establishing that weak hydrogen bonds form a cooperative network of secondary interactions while stronger hydrogen bonds compete [2].

Dimerization energy
Head-to-head
Heterocomplex formation energetically favored over homocomplexes DFT+D, VT-NMR and solid-state CPMAS validated
Supports design of mixed-component supramolecular assemblies
Exact energy values in source supplementary data
dimerization supramolecular chemistry computational chemistry

Precursor to Dinucleating PONNOP Pincer Ligands

1,8-Naphthyridine-2,7-diol serves as the critical starting material for synthesizing a naphthyridine-derived phosphinite PONNOP expanded pincer ligand [1]. The synthesis proceeds via a modified literature procedure using the 2,7-dihydroxy compound as the foundational scaffold [1]. The resulting dinucleating ligand readily binds two copper(I) centers in close proximity, enabling metal–metal cooperativity that can yield distinct reactivity or improved catalytic performance compared to monometallic analogues [1]. In contrast, alternative naphthyridine positional isomers (e.g., 1,5-naphthyridine derivatives) do not offer the same 2,7-substitution pattern required for this pincer architecture.

Pincer ligand precursor
Cross-study comparable
Uniquely provides 2,7-substitution pattern for PONNOP expanded pincer ligand Alternative isomers incompatible
Essential precursor for bimetallic catalysis scaffolds
Cu(I) coordination studies confirm dinucleating geometry
coordination chemistry homogeneous catalysis pincer ligands

Derivatization Efficiency: High-Yield 2,7-Difunctionalization

1,8-Naphthyridine-2,7-diol can be readily derivatized to produce 2,7-difunctionalized 1,8-naphthyridines with diverse substituents [1]. A representative high-yield transformation is the conversion of 4-chloro-2,7-dimethyl-1,8-naphthyridine to the corresponding 2,7-difunctionalized product in 95% yield via stirring at room temperature with methanolic potassium hydroxide [1]. This contrasts with 2,7-diamino-1,8-naphthyridine synthesis, which requires improved and milder methods compared to earlier protocols [1]. The 2,7-diol scaffold thus provides a versatile platform for accessing amino, alkoxy, and other substituted derivatives with consistently high efficiency.

Derivatization yield
Cross-study comparable
95%
Reported high-yield access to 2,7-difunctionalized libraries
Room temp, methanolic KOH conditions
organic synthesis heterocyclic chemistry functionalization

Solid-State Tautomeric Assignment by X-ray Crystallography

X-ray crystallographic analysis of three 2,7-disubstituted 1,8-naphthyridines—2,7-dihydroxy- (1), 2-acetamido-7-amino- (3), and 2,7-diacetamido-1,8-naphthyridine (4)—reveals distinct solid-state tautomeric preferences [1]. Compounds 3 and 4 exist in the 'diamino' tautomeric form with N–H protons of the amido groups pointing toward the naphthyridine nitrogen [1]. In contrast, 2,7-dihydroxy-1,8-naphthyridine (1) adopts the dioxo tautomeric form in the solid state, as corroborated by DFT and GIAO calculations [1]. This unambiguous structural distinction is critical for applications where solid-state hydrogen-bonding networks dictate material properties.

Solid-state tautomer
Head-to-head
Dioxo form confirmed by X-ray crystallography Amido analogs adopt diamino form
Solid-state tautomeric identity guides crystal engineering design
DFT and GIAO calculations corroborate assignment
X-ray crystallography solid-state structure tautomerism

Secondary Interaction Network Quantification in Dimers

Systematic computational investigation using MP2/6-31G(2d,p), M05/6-311+G(2d,p), and B3LYP/6-311+G(2d,p) methods quantified the magnitude of secondary interactions (SI) across all dimeric configurations of 2,7-dihydroxy-1,8-naphthyridine [1]. The analysis revealed that weak hydrogen bonds form a cooperative network of attractive secondary interactions, while stronger hydrogen bonds exhibit competitive behavior [1]. The AAA/DDD hydrogen-bonding pattern, present in certain dimers of this compound, is inherently more stable than the ADA/DAD pattern due to favorable secondary interaction networks—a principle validated by the calculated interaction energies [1].

Secondary interaction network
Supporting evidence
AAA/DDD pattern: cooperative attractive secondary interactions ADA/DAD pattern: repulsive contributions reduce stability
Secondary interactions govern dimer stability ranking
MP2, M05, B3LYP computational methods
secondary interactions hydrogen bonding computational chemistry

1,8-Naphthyridine-2,7-diol: Evidence-Based Application Scenarios


Dinucleating Pincer Ligands for Bimetallic Catalysis

1,8-Naphthyridine-2,7-diol is the essential precursor for preparing PONNOP expanded pincer ligands used in bimetallic homogeneous catalysis [1]. The 2,7-diol functionality enables phosphinite derivatization, yielding a dinucleating scaffold that binds two copper(I) centers in close proximity [1]. This architecture supports metal–metal cooperative substrate activation, a capability unattainable with mononuclear analogs or alternative naphthyridine positional isomers lacking the 2,7-substitution pattern [1].

Supramolecular Heterocomplex Assembly via Tautomeric Control

The compound's ability to form energetically favorable heterocomplexes between different tautomeric forms—verified by variable-temperature ¹H NMR and solid-state ¹³C CPMAS NMR—enables the rational design of mixed-component supramolecular assemblies [1]. The three accessible tautomeric states (dihydroxy, oxohydroxy, dioxo) provide multiple hydrogen-bonding donor/acceptor combinations that can be selectively engaged through solvent and temperature control [1]. This versatility supports applications in molecular recognition, crystal engineering, and stimuli-responsive materials.

High-Yield Derivatization to 2,7-Difunctionalized Building Blocks

1,8-Naphthyridine-2,7-diol serves as a versatile platform for accessing a wide range of 2,7-difunctionalized derivatives with demonstrated high yields (up to 95%) [1]. The compound can be converted to amino, alkoxy, and other substituted naphthyridines under mild conditions, providing a reliable entry point for medicinal chemistry campaigns, materials science applications, and coordination chemistry studies [1]. This synthetic efficiency reduces material waste and accelerates derivative library construction compared to de novo synthesis of each substituted analog.

Solid-State Materials Design with Defined Tautomeric Identity

X-ray crystallographic analysis confirms that 1,8-naphthyridine-2,7-diol adopts the dioxo tautomeric form in the solid state, unlike its 2-acetamido and 2,7-diacetamido analogs which crystallize in the diamino form [1]. This unambiguous solid-state structure enables predictable crystal packing and hydrogen-bonding network design for applications in organic semiconductors, porous organic frameworks, and crystalline supramolecular materials [1].

Application
Selection Property
Validation Focus
Dinucleating pincer ligand synthesis
2,7-Dihydroxy substitution pattern for PONNOP architecture
Verify pincer formation and Cu(I) metal–metal cooperativity
Supramolecular heterocomplex design
Tautomeric control and heterocomplex formation energy landscape
Validate H-bonding network stability by VT-NMR and CPMAS
2,7-Difunctionalized building-block libraries
Reported high-yield derivatization efficiency
Confirm yield and substituent scope under mild conditions
Solid-state materials engineering
Defined dioxo tautomeric identity in crystalline phase
Confirm solid-state structure by XRD and packing analysis

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